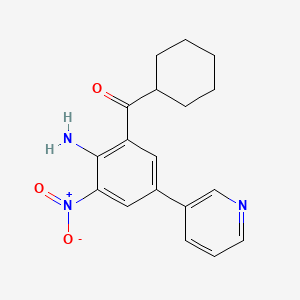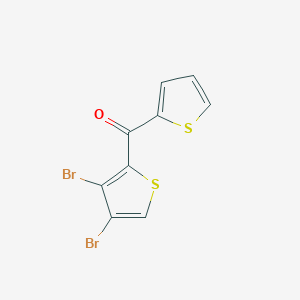
Methyl 2-ethoxy-3-(4-aminophenyl)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethoxy-3-(4-aminophenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and an aminophenyl group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-3-(4-aminophenyl)propionate can be achieved through several synthetic routes. One common method involves the esterification of 2-ethoxy-3-(4-aminophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-aminophenyl is coupled with an ethoxy-substituted propanoate ester in the presence of a palladium catalyst and a base . This method provides a high yield of the desired ester under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2-ethoxy-3-(4-aminophenyl)propionate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkoxy-substituted esters.
科学研究应用
Methyl 2-ethoxy-3-(4-aminophenyl)propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-ethoxy-3-(4-aminophenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .
相似化合物的比较
Similar Compounds
- Methyl 3-(4-aminophenyl)propanoate
- Methyl 3-(4-aminophenoxy)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 2-ethoxy-3-(4-aminophenyl)propionate is unique due to the presence of both an ethoxy group and an aminophenyl group, which confer distinct chemical and biological properties. The ethoxy group enhances its solubility in organic solvents, while the aminophenyl group provides sites for further functionalization and interaction with biological targets .
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl 3-(4-aminophenyl)-2-ethoxypropanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11H,3,8,13H2,1-2H3 |
InChI 键 |
LRYMWBCMNVMSMW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC=C(C=C1)N)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8302803.png)





![2-[Methyl(methylsulfonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B8302865.png)






